2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester
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Overview
Description
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester is a complex organic compound that features both isoquinoline and indole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The isoquinoline moiety can be introduced through cyclization reactions involving ortho-substituted anilines .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline and indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline and indole derivatives, which can have significant biological activity and potential therapeutic applications .
Scientific Research Applications
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The isoquinoline structure may interact with DNA and proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinoline: Shares the isoquinoline moiety and has diverse biological activities.
Ethyl indole-2-carboxylate: Structurally similar with applications in organic synthesis.
Uniqueness
2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester is unique due to the combination of isoquinoline and indole structures, which provides a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
827320-67-2 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-20(23)22-12-11-14-7-3-4-8-15(14)19(22)17-13-21-18-10-6-5-9-16(17)18/h3-13,19,21H,2H2,1H3 |
InChI Key |
CHABTFBARWULPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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